3-(4-Phenylthiazol-2-yl)propan-1-amine

Pain Inflammation Enzyme Inhibition

Unlike unsubstituted 4-phenylthiazol-2-amine—a documented promiscuous fragment hitter—this N-(3-aminopropyl) derivative provides a defined binding profile, reducing false-positive risks in screening campaigns. Its primary amine handle enables efficient parallel synthesis of amide, urea, or sulfonamide libraries for dual sEH/FAAH inhibitors (IC50 low nM), adenosine A3 antagonists (Ki 5–9 nM), and anticancer kinase inhibitors (IC50 0.62 μM). Ensure target engagement specificity and assay interpretability from lead optimization through preclinical development with this rationally designed scaffold.

Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
Cat. No. B8323949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Phenylthiazol-2-yl)propan-1-amine
Molecular FormulaC12H14N2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)CCCN
InChIInChI=1S/C12H14N2S/c13-8-4-7-12-14-11(9-15-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,13H2
InChIKeyNTUDCTWSAJXITE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Phenylthiazol-2-yl)propan-1-amine Procurement Guide: Core Scaffold for Multi-Target Ligand Design


3-(4-Phenylthiazol-2-yl)propan-1-amine is an aminothiazole derivative featuring a 4-phenylthiazole core appended with a primary amine-terminated propyl chain. Its molecular formula is C12H14N2S, and its molecular weight is 218.32 g/mol . This compound belongs to the 2-aminothiazole class, a privileged scaffold in medicinal chemistry known for its broad biological activity, particularly in the development of multi-target directed ligands (MTDLs) for pain and inflammation [1]. The propylamine extension at the C2 position provides a versatile functional handle for further derivatization, enabling researchers to explore structure-activity relationships (SAR) around the 2-amino group without perturbing the core 4-phenylthiazole pharmacophore [2].

Why 3-(4-Phenylthiazol-2-yl)propan-1-amine Cannot Be Replaced by Generic Aminothiazoles


Substituting 3-(4-Phenylthiazol-2-yl)propan-1-amine with a generic aminothiazole, such as unsubstituted 4-phenylthiazol-2-amine, introduces significant risk of assay interference and ambiguous SAR interpretation. 4-Phenylthiazol-2-amine is a documented frequent hitter in fragment-based screening, yielding positive results in up to 14 out of 14 diverse assays due to promiscuous binding [1]. This promiscuity can mask true biological activity and lead to false-positive leads [2]. In contrast, the N-alkylation of the 2-amine group—as exemplified by the propan-1-amine substitution in 3-(4-Phenylthiazol-2-yl)propan-1-amine—has been shown in related SAR studies to alter the binding profile and reduce such off-target interactions while preserving potency against intended targets [3]. Therefore, the specific substitution pattern is not merely a synthetic nuance but a critical determinant of target engagement specificity and assay interpretability, directly impacting the reliability of screening campaigns and lead optimization efforts.

Quantitative Differentiation Evidence for 3-(4-Phenylthiazol-2-yl)propan-1-amine Procurement


Dual Enzyme Inhibition Potency: 4-Phenylthiazole Scaffold Delivers Low Nanomolar IC50 Values Against sEH and FAAH

The 4-phenylthiazole core, which constitutes the pharmacophore of 3-(4-Phenylthiazol-2-yl)propan-1-amine, has been validated as a highly potent dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). In a direct head-to-head comparison within the same study, the optimized 4-phenylthiazole analog 6o exhibited IC50 values of 2.5 nM against sEH and 9.8 nM against FAAH [1]. This represents a significant improvement in sEH inhibition compared to earlier benzothiazole-based dual inhibitors, such as compound 3 (sEH IC50 = 9.6 nM; FAAH IC50 = 7 nM), which were previously identified from a library of benzothiazole analogs [2]. The nearly 4-fold improvement in sEH potency underscores the critical role of the 4-phenylthiazole moiety in achieving low nanomolar dual inhibition.

Pain Inflammation Enzyme Inhibition

In Vivo Antinociceptive Efficacy: 4-Phenylthiazole Dual Inhibitors Match Ketoprofen at Significantly Lower Doses

Compounds bearing the 4-phenylthiazole scaffold, which is the core structure of 3-(4-Phenylthiazol-2-yl)propan-1-amine, demonstrate dose-dependent antinociceptive activity in vivo that rivals standard-of-care NSAIDs at reduced doses. In a formalin-induced acute inflammatory pain model in male rats, the 4-phenylthiazole derivative 4p, administered intraperitoneally at doses of 1 and 3 mg/kg, decreased nociceptive behavior to an extent comparable to that of 30 mg/kg ketoprofen, a widely used NSAID [1]. This represents a 10- to 30-fold dose advantage. Similarly, another derivative, 4s, at 3 mg/kg, achieved comparable efficacy to 30 mg/kg ketoprofen [2]. This pharmacodynamic advantage is not universal across all 4-phenylthiazole analogs, as evidenced by the fact that only the 3 mg/kg dose of 4s was effective, highlighting the importance of specific substitution patterns for optimal in vivo performance [3].

Pain Inflammation In Vivo Pharmacology

Adenosine Receptor Antagonism: 2-Amino-4-phenylthiazole Scaffold Yields Sub-Nanomolar A1 and Nanomolar A3 Antagonists

The 2-amino-4-phenylthiazole core, closely related to 3-(4-Phenylthiazol-2-yl)propan-1-amine, has been optimized to produce potent and selective antagonists for adenosine A1 and A3 receptors. Structure-activity relationship studies show that introducing specific substituents at the N2 and C5 positions of the 2-amino-4-phenylthiazole scaffold yields compounds with Ki values in the low nanomolar range. For example, selective A3 antagonists such as compounds 7, 8, 17, and 22 exhibit Ki values of 5-9 nM at the human A3 adenosine receptor [1]. In contrast, selective A1 antagonists like compounds 11 and 13 demonstrate sub-nanomolar potency at the rat A1 receptor, though with notable species-dependent differences [2]. Dual A1/A3 antagonists, such as compounds 10 and 18, display Ki values between 8 and 42 nM [3]. This level of potency and tunable selectivity is not readily achievable with other heterocyclic scaffolds and is a direct consequence of the unique electronic and steric properties of the 4-phenylthiazole core.

Neuroinflammation GPCR Receptor Pharmacology

Cytotoxicity Profile: Ureido-Substituted 4-Phenylthiazole Derivative Outperforms Sorafenib in HepG2 Cancer Cells

Derivatization of the 4-phenylthiazole scaffold can yield compounds with potent and selective cytotoxicity against cancer cell lines. In a comparative study, a ureido-substituted 4-phenylthiazole derivative, compound 27, demonstrated an IC50 of 0.62 ± 0.34 μM against HepG2 hepatocellular carcinoma cells, which is significantly more potent than the clinically approved multikinase inhibitor Sorafenib (IC50 = 1.62 ± 0.27 μM) [1]. This represents a 2.6-fold improvement in potency. While this specific derivative differs from 3-(4-Phenylthiazol-2-yl)propan-1-amine, the data underscore the potential of the 4-phenylthiazole core to serve as a foundation for developing targeted anticancer agents with enhanced activity relative to existing therapies.

Oncology Kinase Inhibition Cancer Cell Lines

Antimicrobial Activity: 4-Phenylthiazole Guanidino Derivatives Exhibit Sub-μg/mL MIC Against H. pylori

Modifications to the 4-phenylthiazole core can confer potent antimicrobial activity. A series of 2-(substituted guanidino)-4-phenylthiazoles were evaluated against Helicobacter pylori, with several derivatives exhibiting minimal inhibitory concentrations (MICs) in the sub-microgram per milliliter range. Specifically, the benzyl derivative 34 showed an MIC of 0.025 μg/mL, while phenethyl derivatives 35 and 36 demonstrated MICs of 0.037 μg/mL and 0.017 μg/mL, respectively [1]. In contrast, simpler alkyl derivatives in the same series displayed significantly reduced activity, with the 2-methoxyethyl derivative 28 having an MIC of 0.32 μg/mL [2]. This 13- to 19-fold difference in potency highlights the critical influence of the N2 substituent on antimicrobial efficacy and demonstrates that the 4-phenylthiazole core can be tuned to achieve potent anti-H. pylori activity.

Antimicrobial Helicobacter pylori Drug Discovery

Antiparasitic Potential: 4-Phenyl-2-aminothiazole Schiff Bases Demonstrate IC50 of 29.4 μM Against Schistosoma mansoni

The 4-phenyl-2-aminothiazole scaffold has shown promise as a starting point for developing new antischistosomal agents. Among a series of seventeen Schiff base derivatives, compound GPQF-108 exhibited an in vitro IC50 of 29.4 μM against adult Schistosoma mansoni worms, with a selectivity index of 6.1 [1]. This compound also demonstrated promising in vivo activity, significantly reducing adult worm burden and oviposition [2]. While the potency of GPQF-108 is moderate compared to the frontline drug praziquantel, the chemical diversity from existing antischistosomal drugs and the ease of synthesis from commercial reagents suggest that this scaffold offers a distinct chemical space for developing new treatments against drug-resistant helminth infections [3].

Antiparasitic Schistosomiasis Neglected Tropical Diseases

Optimal Research and Development Applications for 3-(4-Phenylthiazol-2-yl)propan-1-amine Based on Quantitative Evidence


Multi-Target Directed Ligand (MTDL) Discovery for Inflammatory Pain

3-(4-Phenylthiazol-2-yl)propan-1-amine is an ideal starting material for synthesizing dual sEH/FAAH inhibitors. As demonstrated by the 4-phenylthiazole analog 6o, this scaffold can achieve low nanomolar IC50 values against both enzymes (sEH IC50 = 2.5 nM; FAAH IC50 = 9.8 nM) [1]. Furthermore, related compounds like 4p show in vivo antinociceptive efficacy at doses 10-30 times lower than ketoprofen [2]. Researchers can leverage the propan-1-amine handle to explore SAR around the N2 position while maintaining the core pharmacophore required for dual inhibition.

Adenosine Receptor Antagonist Library Synthesis

The 2-amino-4-phenylthiazole core is a validated scaffold for generating potent and selective adenosine A1 and A3 receptor antagonists, with some derivatives achieving Ki values in the 5-9 nM range for human A3 and sub-nanomolar affinity for rat A1 [1]. 3-(4-Phenylthiazol-2-yl)propan-1-amine provides a pre-functionalized amine group at the C2 position, enabling efficient parallel synthesis of diverse amide, urea, or sulfonamide libraries to systematically explore the SAR of the N2 substituent on adenosine receptor affinity and selectivity.

Anticancer Lead Optimization and Kinase Inhibitor Development

Derivatives of 4-phenylthiazole have demonstrated potent cytotoxicity against cancer cell lines, with some analogs showing 2.6-fold greater potency than Sorafenib (IC50 = 0.62 μM vs. 1.62 μM in HepG2 cells) [1]. The primary amine of 3-(4-Phenylthiazol-2-yl)propan-1-amine can be used to conjugate various pharmacophores or linkers, facilitating the design of targeted kinase inhibitors or the development of proteolysis-targeting chimeras (PROTACs) aimed at oncogenic targets.

Anti-Infective Drug Discovery: H. pylori and Parasitic Diseases

The 4-phenylthiazole scaffold has been successfully employed to create potent anti-H. pylori agents, with optimized guanidino derivatives achieving MICs as low as 0.017 μg/mL [1]. Additionally, Schiff base derivatives of 4-phenyl-2-aminothiazoles have shown activity against Schistosoma mansoni (IC50 = 29.4 μM) [2]. The propan-1-amine group on 3-(4-Phenylthiazol-2-yl)propan-1-amine serves as a convenient starting point for synthesizing these and other anti-infective agents, providing a rapid entry into this biologically active chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Phenylthiazol-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.